5-(Aminomethyl)pyridin-2(1H)-one hydrobromide 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Brand Name: Vulcanchem
CAS No.: 1159822-18-0
VCID: VC3372280
InChI: InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H
SMILES: C1=CC(=O)NC=C1CN.Br
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.05 g/mol

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

CAS No.: 1159822-18-0

Cat. No.: VC3372280

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide - 1159822-18-0

Specification

CAS No. 1159822-18-0
Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
IUPAC Name 5-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Standard InChI InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H
Standard InChI Key OQEHAINYNYLGFF-UHFFFAOYSA-N
SMILES C1=CC(=O)NC=C1CN.Br
Canonical SMILES C1=CC(=O)NC=C1CN.Br

Introduction

Chemical Identity and Properties

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a pyridine derivative with significant importance in pharmaceutical research and organic synthesis. The compound is characterized by a planar pyridine ring structure with a lactam functionality at the 2-position and an aminomethyl group at the 5-position, forming a hydrobromide salt. This salt formation enhances the compound's stability and solubility in various solvents, making it valuable for laboratory applications.

Basic Chemical Information

The fundamental chemical data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is presented in Table 1, providing essential information for researchers and chemists working with this compound.

ParameterValue
CAS Number1159822-18-0
Molecular FormulaC₆H₉BrN₂O
Molecular Weight205.05 g/mol
IUPAC Name5-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Standard InChIInChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H
Standard InChIKeyOQEHAINYNYLGFF-UHFFFAOYSA-N
SMILESC1=CC(=O)NC=C1CN.Br
Canonical SMILESC1=CC(=O)NC=C1CN.Br
PubChem Compound ID46738115

Structural Characteristics

The molecular structure of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide features a planar pyridine ring with a carbonyl group at the 2-position forming a lactam structure. The aminomethyl group extends outward from the 5-position of the ring, creating potential for hydrogen bonding interactions. This structural arrangement contributes to the compound's reactivity profile and its applications in synthetic chemistry.

The hydrobromide salt formation occurs through protonation of the primary amine group, resulting in an ammonium bromide salt. This ionic form significantly improves the compound's water solubility compared to the free base, making it more suitable for various research applications requiring aqueous solutions.

Synthesis and Preparation Methods

The synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide typically involves multiple chemical steps to introduce the aminomethyl group at the specific 5-position of the pyridine ring.

Applications in Research

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as an important compound in several research areas, particularly in pharmaceutical development and synthetic organic chemistry.

Role in Synthetic Chemistry

As a versatile intermediate in organic synthesis, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide offers multiple reactive sites for chemical modifications:

  • The primary amine group can undergo various transformations including acylation, alkylation, and reductive amination reactions

  • The lactam moiety provides opportunities for further functionalization

  • The pyridine ring can participate in various aromatic substitution reactions

These characteristics make the compound valuable as a building block for the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.

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